molecular formula C13H16N2O2 B2518912 rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile CAS No. 1556097-88-1

rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile

Cat. No. B2518912
CAS RN: 1556097-88-1
M. Wt: 232.283
InChI Key: JDKPUWBOTNAHSE-OLZOCXBDSA-N
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Description

Rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile, also known as Ro 31-8220, is a synthetic compound that belongs to the class of benzimidazole derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and cardiovascular disorders.

Mechanism of Action

Rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC is a serine/threonine kinase that phosphorylates various target proteins, leading to their activation or inhibition. By inhibiting PKC activity, rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 can modulate the phosphorylation status of its target proteins, thus affecting their function and downstream signaling pathways.
Biochemical and Physiological Effects:
rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 has been shown to have various biochemical and physiological effects, depending on the cell type and PKC isoform targeted. In cancer cells, rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 can induce cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of tumor growth and metastasis. In neurons, rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 can enhance synaptic plasticity and promote neuronal survival, thus potentially providing a therapeutic benefit in neurodegenerative diseases. In cardiovascular cells, rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 can reduce hypertrophy, fibrosis, and inflammation, leading to the improvement of cardiac function and prevention of heart failure.

Advantages and Limitations for Lab Experiments

Rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various biological processes. However, its use in lab experiments has some limitations. First, rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 can also inhibit other kinases, such as mitogen-activated protein kinases (MAPKs), which can complicate the interpretation of results. Second, the effects of rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 can be cell type-specific and dependent on the PKC isoforms expressed in the cells. Therefore, caution should be taken when extrapolating the results to other cell types or tissues.

Future Directions

Rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 has shown promising results in preclinical studies for its potential applications in cancer therapy, neurodegenerative diseases, and cardiovascular disorders. However, further research is needed to determine its safety and efficacy in human clinical trials. Moreover, the development of more selective and potent PKC inhibitors could provide new opportunities for targeting specific PKC isoforms and their downstream signaling pathways. Finally, the combination of PKC inhibitors with other targeted therapies, such as chemotherapy or immunotherapy, could enhance their therapeutic efficacy and overcome drug resistance.

Synthesis Methods

Rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 can be synthesized by a multistep process that involves the condensation of 3-bromomethyl-5-phenylmorpholine with 2-cyanoethyl-N,N-diisopropylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by treating the reduced intermediate with benzyl chloride in the presence of sodium hydride.

Scientific Research Applications

Rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 has been widely used as a research tool to investigate the role of PKC in various biological processes. It has been shown to inhibit the activity of all PKC isoforms, except for PKCη and PKCθ. rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 has been used to study the involvement of PKC in cancer cell proliferation, migration, and invasion, as well as in the regulation of neuronal survival and synaptic plasticity. Moreover, rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile 31-8220 has been used to investigate the potential therapeutic applications of PKC inhibition in cardiovascular diseases, such as heart failure and hypertension.

properties

IUPAC Name

(3S,5R)-5-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-8-13(9-16)10-17-7-12(15-13)6-11-4-2-1-3-5-11/h1-5,12,15-16H,6-7,9-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKPUWBOTNAHSE-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(CO1)(CO)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N[C@](CO1)(CO)C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile

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